

quantification of nitrotyrosine using $^{13}\text{C}_6$ internal standard

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Compound of Interest

Compound Name: *L-TYROSINE (RING- $^{13}\text{C}_6$)*

Cat. No.: *B1579876*

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Application Note: High-Sensitivity Quantification of 3-Nitrotyrosine in Biological Matrices via Stable Isotope Dilution LC-MS/MS

Executive Summary

3-Nitrotyrosine (3-NT) is the gold-standard biomarker for assessing peroxynitrite-mediated nitrosative stress in vivo. However, its quantification is fraught with analytical challenges, primarily due to potential artifactual formation during sample preparation and trace-level endogenous concentrations.

This protocol details a rigorous Stable Isotope Dilution (SID) LC-MS/MS workflow using $^{13}\text{C}_6$ -3-Nitrotyrosine as the internal standard. Unlike external calibration methods, the use of a $^{13}\text{C}_6$ -labeled analog compensates for matrix effects, ionization suppression, and recovery losses during the critical solid-phase extraction (SPE) and hydrolysis steps.

Key Technical Differentiator: This guide explicitly addresses the "nitration artifact" phenomenon during acid hydrolysis and provides a validated scavenging protocol to ensure data integrity.

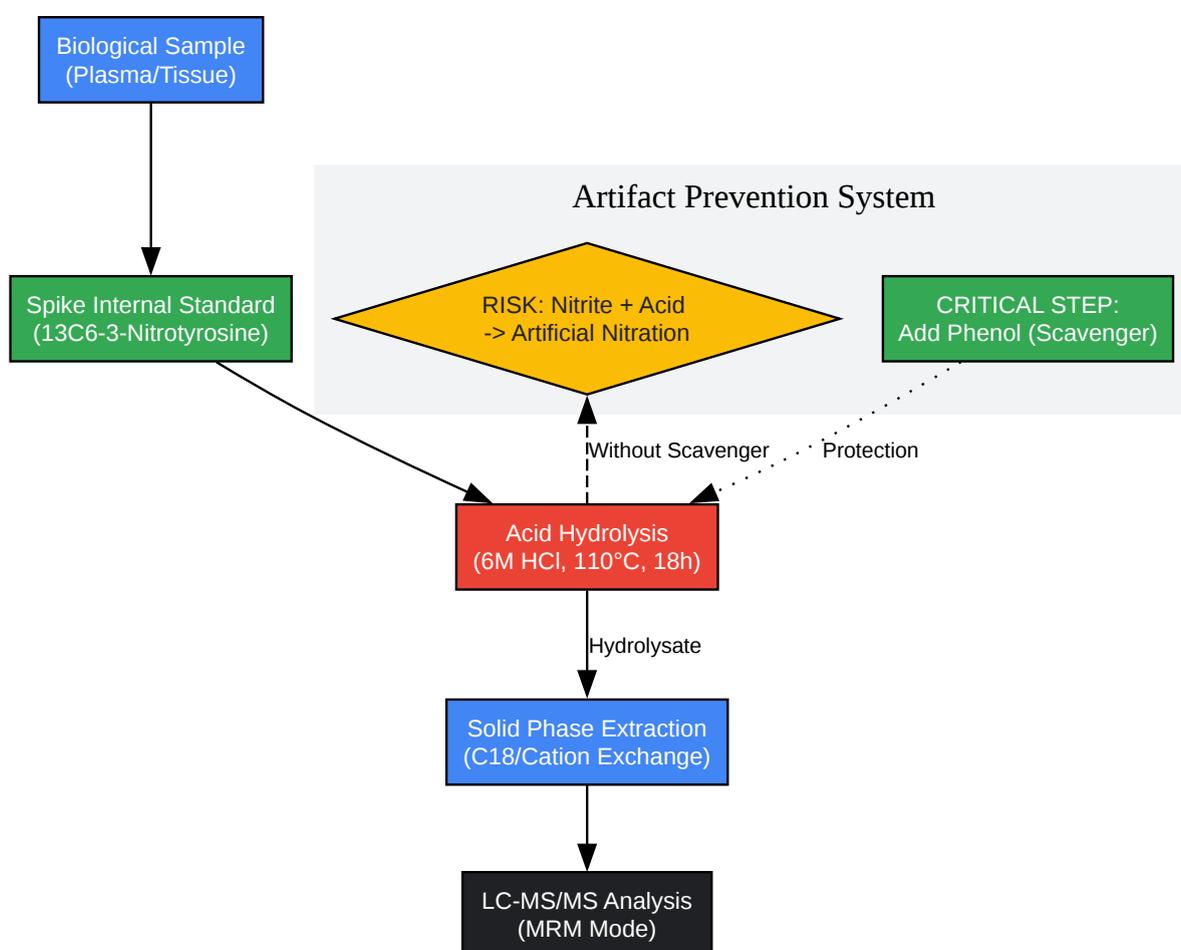
Scientific Principle & Mechanism

The Peroxynitrite Pathway: Peroxynitrite (ONOO^-), formed by the rapid reaction of superoxide (O_2^-) and nitric oxide (NO), nitrates tyrosine residues in proteins.[1][2] This modification alters protein function and signaling.

Stable Isotope Dilution (SID): By spiking samples with a known amount of $^{13}\text{C}_6$ -3-NT before any sample manipulation (digestion or extraction), the internal standard acts as a perfect normalizing agent. The $^{13}\text{C}_6$ label adds +6 Da to the mass, shifting the precursor ion from m/z 227 (endogenous) to m/z 233 (standard), allowing distinct detection without chromatographic resolution.

Diagram 1: Analytical Workflow & Artifact Control

The following diagram illustrates the critical pathway, highlighting where artifactual nitration can occur and how this protocol blocks it.



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Caption: Figure 1. SID-LC-MS/MS workflow highlighting the critical addition of phenol to prevent acid-induced artifactual nitration of tyrosine.

Materials & Reagents

Standards:

- Analyte: 3-Nitro-L-tyrosine (Authentic standard, >99% purity).
- Internal Standard (IS): L-3-Nitrotyrosine-[ring-¹³C₆] (Mass shift +6 Da).
 - Note: Ensure isotopic purity >99% to avoid contribution to the unlabeled channel.

Reagents:

- Hydrochloric acid (6 M, constant boiling).[3][4]
- Phenol (Crystal/Liquefied): Essential scavenger.
- LC-MS Grade Water, Methanol, Acetonitrile.
- Formic Acid (FA) or Heptafluorobutyric acid (HFBA) as ion-pairing agents.

Detailed Experimental Protocol

Phase A: Sample Preparation & Hydrolysis

Objective: Release protein-bound nitrotyrosine while preventing artificial nitration of free tyrosine.

- Sample Aliquoting: Transfer 100 µL of plasma or 10 mg of homogenized tissue into a heavy-walled glass hydrolysis vial.
- IS Spiking: Add 10 µL of ¹³C₆-3-NT internal standard solution (e.g., 100 ng/mL in 0.1% formic acid).
 - Expert Insight: Spiking must occur before hydrolysis to correct for recovery losses during the harsh acid treatment.

- Protein Precipitation (Optional but Recommended): Add 400 μ L cold acetone, vortex, centrifuge, and discard supernatant if analyzing protein-bound 3-NT only. Dry the pellet.
- Hydrolysis Mixture Preparation: Prepare 6 M HCl containing 1% (w/v) Phenol.
 - Why Phenol? During acid hydrolysis, trace nitrite/nitrate in reagents can form nitrating species (e.g., Cl-NO₂). Phenol acts as a sacrificial scavenger, preferentially reacting with these species to protect the abundant Tyrosine residues from becoming artifactual Nitrotyrosine.
- Digestion: Add 500 μ L of the HCl/Phenol mixture to the sample. Flush vial with Nitrogen gas, cap tightly.
- Incubation: Heat at 110°C for 18–24 hours.
- Drying: Evaporate the acid under a stream of nitrogen or using a vacuum concentrator (SpeedVac) to dryness.

Phase B: Solid Phase Extraction (SPE)

Objective: Remove salts and hydrolyzed amino acid matrix that cause ion suppression.

- Conditioning: Use a C18 or polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or Strata-X). Condition with 1 mL Methanol followed by 1 mL Water (0.1% FA).
- Loading: Reconstitute the dried hydrolysate in 1 mL Water (0.1% FA) and load onto the cartridge.
- Washing: Wash with 1 mL Water (0.1% FA) to remove salts.
- Elution: Elute 3-NT with 1 mL 20% Methanol in Water (0.1% FA).
 - Note: 3-NT is relatively polar; high organic strength is not needed and might elute unwanted hydrophobic contaminants.
- Reconstitution: Dry the eluate and reconstitute in 100 μ L Mobile Phase A.

Phase C: LC-MS/MS Analysis

Objective: Chromatographic separation and mass-selective detection.

LC Parameters:

- Column: C18 Reverse Phase (e.g., Kinetex C18 or Atlantis T3), 2.1 x 100 mm, 1.7 μm or 3 μm .
- Mobile Phase A: Water + 0.1% Formic Acid.[5]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 0-1 min (2% B), 1-6 min (Linear to 40% B), 6-7 min (Wash 90% B).
- Flow Rate: 0.3 mL/min.

MS/MS Parameters (ESI Positive Mode): 3-Nitrotyrosine is detected via the loss of the nitro group or formation of the immonium ion.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Type	Collision Energy (eV)
3-Nitrotyrosine	227.1 [M+H] ⁺	181.1	Quantifier	15 - 20
227.1	168.1	Qualifier	25	
¹³ C_6-3-NT (IS)	233.1 [M+H] ⁺	187.1	Quantifier	15 - 20

Technical Note: The transition m/z 227 -> 181 corresponds to the loss of the nitro group (-NO₂) and water, or the immonium ion structure. The +6 Da shift in the IS (233 -> 187) confirms the label is retained in the fragment.

Method Validation & Performance Metrics

To ensure regulatory compliance (FDA/EMA guidelines), the method must meet the following criteria:

Parameter	Acceptance Criteria	Typical Performance
Linearity	$R^2 > 0.99$	0.1 – 100 ng/mL
LOD / LOQ	S/N > 3 (LOD), S/N > 10 (LOQ)	LOD: ~0.03 ng/mL; LOQ: ~0.1 ng/mL
Precision (CV)	< 15% (Intra/Inter-day)	4 – 8%
Accuracy	85 – 115%	92 – 105%
Recovery	Consistent (corrected by IS)	80 – 95% (Absolute)

Expert Troubleshooting & "Voice of Experience"

1. The "Ghost" Peak (Artifacts): If you observe 3-NT in non-stressed control samples, check your hydrolysis step. Omitting phenol can lead to 10-50 fold overestimation of 3-NT due to nitration of tyrosine by background nitrite.

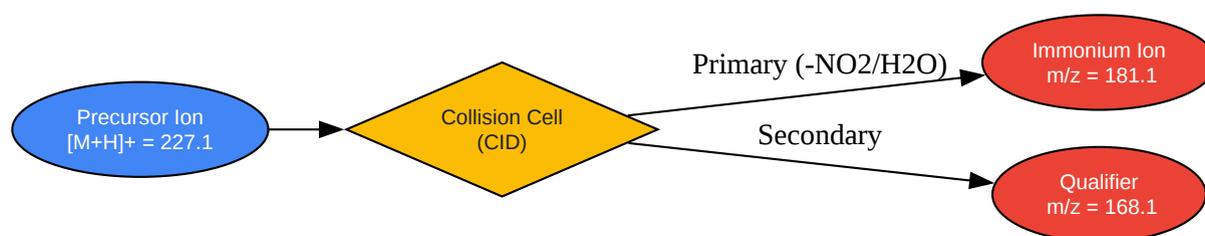
- Test: Run a pure Tyrosine standard through the entire hydrolysis protocol. If 3-NT is detected, your scavenger system has failed.

2. Retention Time Drift: 3-NT is an amino acid and can be sensitive to pH changes in the mobile phase. Ensure Formic Acid concentration is precise. If using HFBA (ion pairing), equilibration times must be longer (20+ column volumes).

3. Carryover: Nitrotyrosine can stick to stainless steel. Use a needle wash solution containing 10% acetone or methanol/water/FA.

Diagram 2: MS/MS Fragmentation Logic

Understanding the fragmentation ensures correct transition selection.



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Caption: Figure 2. Fragmentation pathway of 3-Nitrotyrosine in positive ESI mode.

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